

1h-Furo[3,2-g]indazole chemical structure and properties

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Compound of Interest

Compound Name: 1h-Furo[3,2-g]indazole

Cat. No.: B15071913

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An In-Depth Technical Guide to 1h-Furo[3,2-g]indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the chemical structure and known properties of **1h-Furo[3,2-g]indazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific isomer, this document focuses on its structural characterization and provides a comparative context based on the broader indazole and furo-indazole families. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the informational gaps and potential areas for future investigation.

Introduction

1h-Furo[3,2-g]indazole is a polycyclic aromatic heterocycle featuring a fused furan, benzene, and pyrazole ring system. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The fusion of a furan ring to the indazole nucleus introduces additional structural and electronic features that may modulate

its pharmacological profile. This guide focuses specifically on the **1h-Furo[3,2-g]indazole** isomer, identified by the Chemical Abstracts Service (CAS) Number 218596-82-8.[\[1\]](#)

Chemical Structure and Isomerism

The core structure of **1h-Furo[3,2-g]indazole** consists of a furan ring fused to the 'g' face of an indazole moiety. The "1h" designation indicates that the proton on the pyrazole ring is located at the N1 position.

Molecular Formula: C₉H₆N₂O

Canonical SMILES: C1=CC2=C(C=C1)C3=C(NN=C3)OC=C2

Isomeric Context: It is crucial to distinguish **1h-Furo[3,2-g]indazole** from its other furo-indazole isomers, such as furo[2,3-g]indazole and furo[3,2-f]indazole, as the position of the furan ring and the nitrogen atoms significantly influences the molecule's chemical and biological properties.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1h-Furo[3,2-g]indazole** are not readily available in the public domain. The following table summarizes the key identifiers for this compound.

Property	Value	Source
CAS Number	218596-82-8	[1]
Molecular Formula	C ₉ H ₆ N ₂ O	-
Molecular Weight	158.16 g/mol	-

Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is required for a complete physicochemical profile.

Synthesis and Spectroscopic Data

As of the date of this publication, specific, peer-reviewed synthetic protocols and detailed spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **1h-Furo[3,2-g]indazole** have not been identified in a comprehensive search of scientific literature.

For researchers interested in the synthesis of this class of compounds, general synthetic strategies for indazole and furo-indazole derivatives may provide a starting point. Common methods for indazole synthesis often involve the cyclization of ortho-substituted anilines or the reaction of hydrazines with appropriate precursors. The construction of the fused furan ring would likely involve a subsequent annulation step.

Biological and Pharmacological Properties

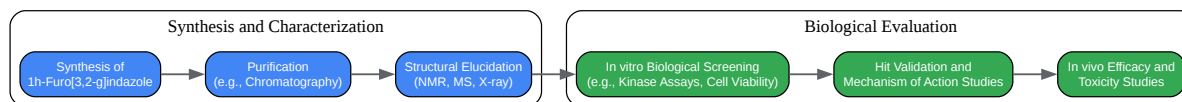
There is currently a lack of specific data on the biological activity and pharmacological properties of **1h-Furo[3,2-g]indazole**. However, the broader class of indazole derivatives has been extensively studied and is known to exhibit a range of activities, including:

- **Kinase Inhibition:** Many indazole-containing compounds are potent inhibitors of various protein kinases, making them valuable in oncology research.
- **Anti-inflammatory Activity:** Some indazole derivatives have demonstrated anti-inflammatory effects.
- **Serotonin Receptor Antagonism:** Certain indazoles act as antagonists at serotonin receptors, with applications in managing nausea and vomiting.

The unique electronic distribution and steric profile of the furo[3,2-g] fusion may confer novel biological activities, warranting further investigation.

Experimental Protocols and Future Directions

The absence of detailed experimental protocols for the synthesis and evaluation of **1h-Furo[3,2-g]indazole** represents a significant knowledge gap. The following outlines a potential workflow for future research on this compound.



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Figure 1. A generalized experimental workflow for the synthesis and biological evaluation of **1h-Furo[3,2-g]indazole**.

Conclusion

1h-Furo[3,2-g]indazole represents an under-explored area within the broader and pharmacologically significant class of indazole derivatives. While its fundamental chemical identity has been established through its CAS registry, a comprehensive understanding of its chemical properties, synthetic accessibility, and biological potential awaits dedicated experimental investigation. This technical guide serves to consolidate the currently available information and to highlight the opportunities for future research into this intriguing heterocyclic system. The methodologies and biological activities associated with other indazole and furo-indazole analogs provide a rational basis for initiating such studies.

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References

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